N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
“N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” is a compound that contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . This compound is part of a class of molecules that have shown potential in various areas of medicinal chemistry, including antibacterial activity .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring, a benzene ring, and a pyridine ring. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Scientific Research Applications
Biological Activities and Chemical Properties
Heterocyclic Aromatic Amine Studies Research on heterocyclic aromatic amines, such as those related to the compound , has focused on their potential carcinogenicity, evaluating their biological activity and chemical behavior. Studies have shown that replacing one aromatic ring with an isosteric or isoelectronic ring can retain biological activity, including potential carcinogenic effects. These compounds have been synthesized and evaluated in vitro for potential carcinogenicity through assays like the Salmonella reverse-mutation assay and cell-transformation assay, indicating their potential carcinogenicity but casting doubt on their ability to elicit tumors in vivo due to their overall chemical and biological behavior (Ashby et al., 1978).
Synthesis and Pharmaceutical Impurities The novel synthesis of related compounds, such as omeprazole and its impurities, highlights the chemical pathways and processes involved in creating and identifying impurities of proton pump inhibitors. These studies provide insights into the development of related compounds and the importance of understanding pharmaceutical impurities for drug development (Saini et al., 2019).
Heterocyclic Compounds in Organic Chemistry The significance of heterocyclic compounds, including pyrimidine derivatives, in organic chemistry is well-documented. These compounds are utilized as recognition units for the synthesis of optical sensors and have various biological and medicinal applications. The versatility of pyrimidine derivatives in forming coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting their broad potential in scientific research (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been known to exhibit antibacterial activity . They have also been associated with antitumor or cytotoxic drug molecules .
Mode of Action
It is suggested that thiazole derivatives may interact with their targets in a distinctive manner when used in conjunction with other agents . For instance, they may display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes, and show negligible haemolytic activity towards human RBCs .
Biochemical Pathways
For instance, they may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been known to induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other agents .
properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-10-11-20-19(14-18)24-22(28-20)25(15-17-9-5-6-12-23-17)21(26)13-16-7-3-2-4-8-16/h2-12,14H,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULIYNLNXGIHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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